

# Vaborbactam's Inhibition of *Klebsiella pneumoniae* Carbapenemase: A Technical Guide

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## Compound of Interest

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## Abstract

Carbapenem-resistant Enterobacterales (CRE), particularly those producing *Klebsiella pneumoniae* carbapenemase (KPC), represent a significant global health threat. Vaborbactam, a cyclic boronic acid-based  $\beta$ -lactamase inhibitor, in combination with the carbapenem meropenem, has emerged as a critical therapeutic option against KPC-producing organisms. This technical guide provides an in-depth analysis of the biochemical and structural basis of vaborbactam's potent inhibitory activity against KPC enzymes. It details the mechanism of action, summarizes key kinetic parameters, outlines experimental methodologies, and presents visual representations of the inhibitory pathway and experimental workflows.

## Introduction

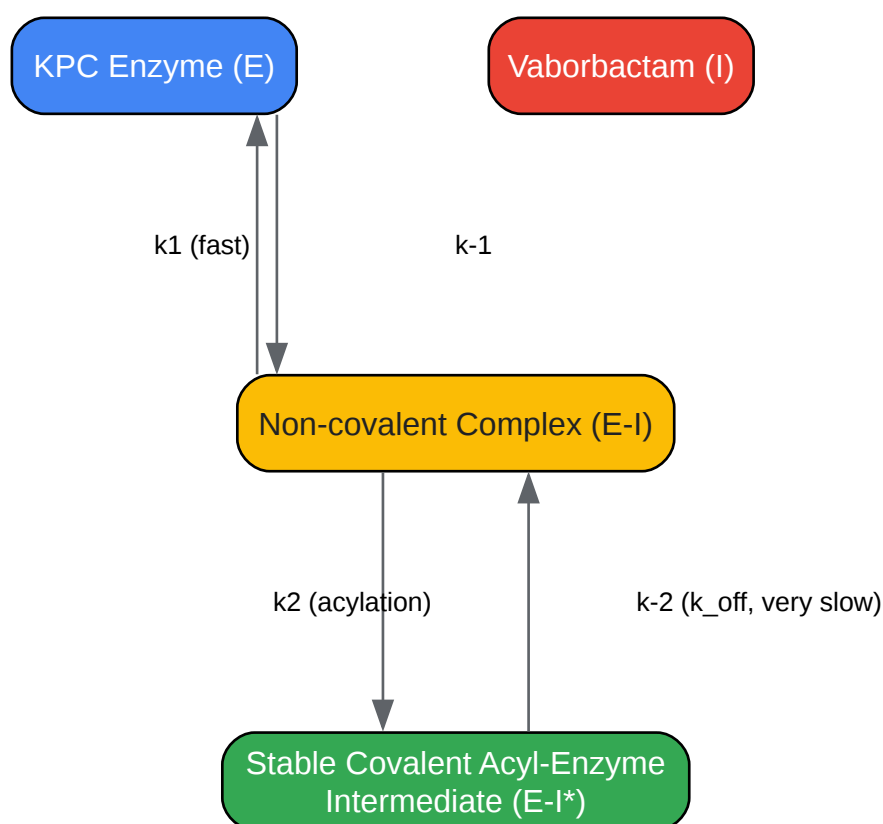
The rise of antibiotic resistance has severely limited treatment options for infections caused by multidrug-resistant Gram-negative bacteria.[1] Among the most concerning resistance mechanisms is the production of  $\beta$ -lactamase enzymes that inactivate  $\beta$ -lactam antibiotics.[2] *Klebsiella pneumoniae* carbapenemases (KPCs) are Ambler class A serine  $\beta$ -lactamases that can hydrolyze a broad spectrum of  $\beta$ -lactams, including carbapenems, which are often considered last-resort antibiotics.[3][4][5][6] Vaborbactam (formerly RPX7009) is a novel, potent inhibitor of class A and class C serine  $\beta$ -lactamases, with particularly strong activity against KPC enzymes.[2][3][7][8][9][10] This document serves as a technical resource, elucidating the core principles of vaborbactam's interaction with KPC.

## Mechanism of Vaborbactam Inhibition

Vaborbactam functions as a reversible, covalent inhibitor of KPC.[3][11] Its mechanism involves a two-step process:

- Initial Non-covalent Binding: Vaborbactam first binds to the active site of the KPC enzyme to form a non-covalent Michaelis-Menten complex.[11]
- Covalent Acyl-Enzyme Intermediate Formation: The boron atom of vaborbactam is subsequently attacked by the catalytic serine residue (Ser70) in the KPC active site, forming a stable, covalent acyl-enzyme intermediate.[3][11] This complex is highly stable, effectively sequestering the enzyme and preventing it from hydrolyzing carbapenems.[2]

Unlike "suicidal" inhibitors, vaborbactam is not hydrolyzed during this process and the covalent bond is slowly reversible.[12] This reversible nature, coupled with a very slow off-rate for KPC, contributes to its potent and sustained inhibitory effect.[2][11]



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**Figure 1:** Vaborbactam's two-step inhibition mechanism of KPC.

## Quantitative Analysis of Vaborbactam-KPC Interaction

The inhibitory potency of vaborbactam against KPC has been extensively characterized through kinetic studies. The key parameters are summarized in the tables below.

**Table 1: Inhibition Constants (K<sub>i</sub>) and Dissociation Constants (K<sub>d</sub>) of Vaborbactam**

Enzyme	K <sub>i</sub> app (μM)	K <sub>d</sub> (μM)	Reference(s)
KPC-2	0.056 ± 0.015	0.008	[2][13]
KPC-3	0.050 ± 0.016	-	[2]

K<sub>i</sub> app (apparent inhibition constant) reflects the overall inhibitory potency. K<sub>d</sub> (dissociation constant) represents the affinity of the inhibitor for the enzyme.

**Table 2: Kinetic Parameters for Vaborbactam Inactivation of KPC**

Enzyme	k <sub>2</sub> /K (M <sup>-1</sup> s <sup>-1</sup> )	k <sub>off</sub> (s <sup>-1</sup> )	Residence Time (min)	Reference(s)
KPC-2	(5.5 ± 0.5) × 10 <sup>3</sup>	0.000043 ± 0.000006	394 ± 50	[2]
KPC-3	(6.7 ± 0.3) × 10 <sup>3</sup>	0.000030 ± 0.000001	-	[2]

k<sub>2</sub>/K represents the second-order rate constant for enzyme inactivation, indicating the efficiency of covalent bond formation. k<sub>off</sub> is the first-order rate constant for the dissociation of the covalent complex, with a lower value indicating a more stable complex and longer residence time.

## Structural Insights into Vaborbactam Binding

X-ray crystallography has provided high-resolution views of vaborbactam bound to the active site of KPC-2.<sup>[11]</sup> These structures reveal key interactions that underpin its potent inhibition:

- **Covalent Bond:** A covalent bond is formed between the boron atom of vaborbactam and the hydroxyl group of the catalytic Ser70 residue.<sup>[11]</sup>
- **Active Site Interactions:** The vaborbactam molecule is further stabilized by a network of hydrogen bonds and hydrophobic interactions with key active site residues, including Asn132, Ser130, and Thr237.
- **W105 Conformation:** The conformation of the Trp105 residue in the active site influences the inactivation rate and the stability of the covalent complex.<sup>[11]</sup> The compact binding mode of vaborbactam in KPC-2, compared to other  $\beta$ -lactamases like CTX-M, contributes to its high affinity and slow dissociation.<sup>[11]</sup>

## Experimental Protocols

The quantitative data presented were generated using established biochemical assays. Below are detailed methodologies for key experiments.

### Determination of Apparent Inhibition Constant ( $K_i$ app)

This protocol is used to determine the concentration of vaborbactam required to reduce the rate of substrate hydrolysis by 50%.

- **Enzyme and Reagents:**
  - Purified, recombinant His-tagged KPC-2 enzyme.
  - Nitrocefin (a chromogenic  $\beta$ -lactam substrate).
  - Vaborbactam stock solution.
  - Phosphate-buffered saline (PBS), pH 7.4.
- **Assay Procedure:**

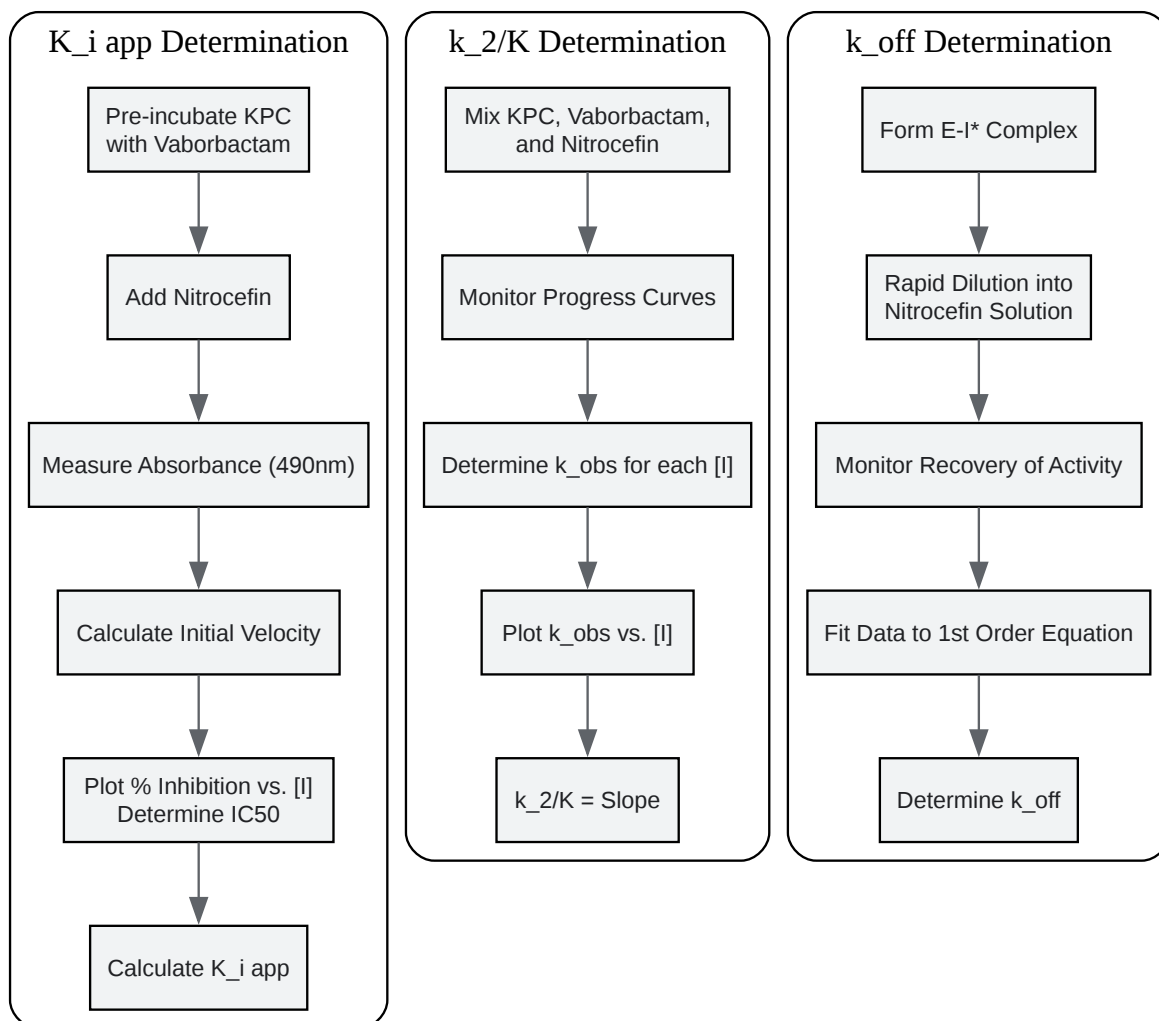
- A constant concentration of KPC-2 enzyme is pre-incubated with varying concentrations of vaborbactam for a set period (e.g., 10 minutes) at room temperature in a 96-well microtiter plate.
- The reaction is initiated by adding a solution of nitrocefin to a final concentration equivalent to its  $K_m$  value for KPC-2.
- The hydrolysis of nitrocefin is monitored by measuring the increase in absorbance at 490 nm over time using a microplate reader.
- The initial velocity ( $V_i$ ) of the reaction is calculated for each vaborbactam concentration.
- The  $IC_{50}$  value is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
- The  $K_i$  app is then calculated from the  $IC_{50}$  value using the Cheng-Prusoff equation.

## Measurement of Inactivation and Dissociation Rate Constants ( $k_2/K$ and $k_{off}$ )

This protocol assesses the kinetics of covalent bond formation and dissociation.

- Inactivation ( $k_2/K$ ) Assay:
  - Varying concentrations of vaborbactam are rapidly mixed with a fixed concentration of KPC-2 enzyme and a high concentration of nitrocefin.
  - The hydrolysis of nitrocefin is monitored continuously from time zero.
  - The resulting progress curves show a progressive decrease in the rate of hydrolysis as the enzyme is inactivated.
  - The observed first-order rate constant of inactivation ( $k_{obs}$ ) is determined for each vaborbactam concentration by fitting the progress curves to an exponential decay equation.

- The second-order inactivation rate constant ( $k_2/K$ ) is obtained from the slope of a linear plot of  $k_{obs}$  versus vaborbactam concentration.
- Dissociation ( $k_{off}$ ) Assay:
  - KPC-2 enzyme is pre-incubated with a saturating concentration of vaborbactam to form the covalent complex.
  - The enzyme-inhibitor complex is then rapidly diluted (e.g., 100-fold) into a solution containing nitrocefin to prevent re-binding of the dissociated inhibitor.
  - The return of enzymatic activity is monitored over an extended period (several hours) by measuring nitrocefin hydrolysis.
  - The first-order dissociation rate constant ( $k_{off}$ ) is determined by fitting the resulting data to a first-order equation for the recovery of enzyme activity.



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